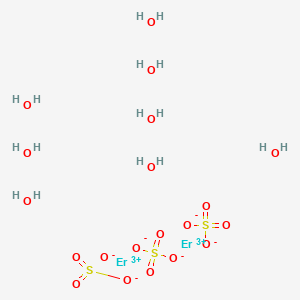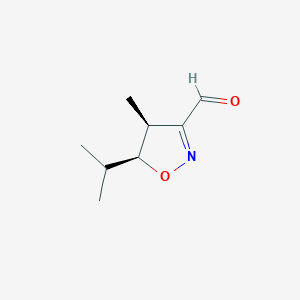
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is also known by other synonyms such as 2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid has been reported in the literature. The synthesis involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted with an isopropyl group at position 4, a methyl group at position 2, and a carboxylic acid group at position 5 .Chemical Reactions Analysis
Pyrimidines, including 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The exact chemical reactions involving 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid are not specified in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid include a molecular weight of 180.20 and a molecular formula of C9H12N2O2 . Further details about its physical and chemical properties are not specified in the search results.Scientific Research Applications
-
Anti-inflammatory Applications
- Field : Medical and Health Sciences
- Summary : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory effects . This is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects are evaluated based on their response against certain inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of Quinazolin-4 (3h)-one Derivatives
- Field : Organic Chemistry
- Summary : 2-Methylpyrimidine-5-carboxylic Acid is used in the synthesis of new 2,3,6- substituted quinazolin-4 (3h)-one derivatives .
- Methods : The specific methods of synthesis are not detailed in the source .
- Results : The synthesized quinazolin-4 (3h)-one derivatives are evaluated for their anticancer activity .
-
SCDs Modulators
- Field : Biochemistry
- Summary : 2-Methylpyrimidine-5-carboxylic Acid is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Heterocyclic Building Blocks
-
Preparation of Substituted Pyridazine- and Pyridinecarboxamides
- Field : Biochemistry
- Summary : 2-Methylpyrimidine-5-carboxylic Acid is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
- Heterocyclic Building Blocks
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5(2)8-7(9(12)13)4-10-6(3)11-8/h4-5H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGODGDGIONWIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562456 |
Source


|
| Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | |
CAS RN |
127958-08-1 |
Source


|
| Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)


![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)



![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)




